6-Ethylindoline
Description
6-Ethylindoline is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring (indoline core) with an ethyl (-CH₂CH₃) substituent at the 6-position. Indoline derivatives are pivotal in medicinal chemistry and material science due to their versatile reactivity and structural diversity.
Properties
CAS No. |
162716-49-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
Canonical SMILES |
CCC1=CC2=C(CCN2)C=C1 |
Synonyms |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Ethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethylindoline has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 6-position significantly influences molecular properties. Below is a comparative table of key indoline derivatives:
*Calculated based on indoline core (C₈H₉N) + ethyl group (C₂H₄).
Key Observations:
- Electron Effects : The ethyl group in this compound is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic substitution reactivity. In contrast, chloro substituents (e.g., 6-chloroindole) withdraw electron density, directing electrophilic attacks to specific positions .
- Solubility : this compound’s lipophilicity contrasts with the polar nature of hydroxyethyl- or ketone-containing derivatives (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one), which exhibit higher aqueous solubility due to hydrogen bonding .
Analytical Characterization
Advanced techniques are critical for differentiating indoline derivatives:
- NMR Spectroscopy : Ethyl groups in this compound produce distinct triplet (CH₂) and quartet (CH₃) signals, whereas chloro substituents show characteristic deshielding in ¹³C NMR .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for this compound) confirm molecular weight, while fragmentation patterns reveal substituent stability .
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